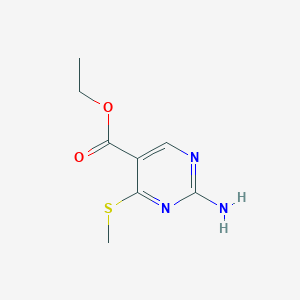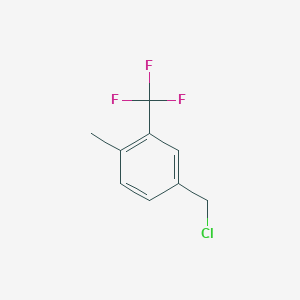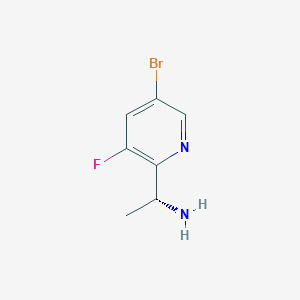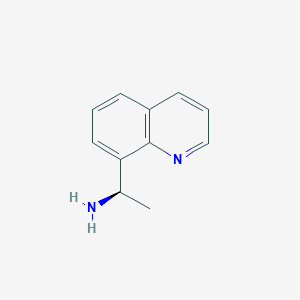
(R)-1-(Quinolin-8-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Quinolin-8-YL)ethan-1-amine is a chiral amine compound featuring a quinoline ring attached to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Quinolin-8-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the ethanamine group.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the ®-enantiomer.
Reaction Conditions: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Industrial Production Methods: In an industrial setting, the production of ®-1-(Quinolin-8-YL)ethan-1-amine may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-1-(Quinolin-8-YL)ethan-1-amine can undergo oxidation reactions to form quinoline-based ketones or aldehydes.
Reduction: Reduction reactions can further modify the quinoline ring or the ethanamine moiety, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-1-(Quinolin-8-YL)ethan-1-amine is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts for asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics for neurological and infectious diseases.
Industry: In the industrial sector, ®-1-(Quinolin-8-YL)ethan-1-amine is utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which ®-1-(Quinolin-8-YL)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to active sites of enzymes, while the ethanamine moiety can form hydrogen bonds or ionic interactions, modulating the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(Quinolin-8-YL)ethan-1-amine: The enantiomer of the compound, with different stereochemistry.
Quinoline: The parent compound, lacking the ethanamine group.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.
Uniqueness: ®-1-(Quinolin-8-YL)ethan-1-amine stands out due to its chiral nature and the presence of both the quinoline ring and ethanamine moiety, which confer unique chemical and biological properties.
This comprehensive overview highlights the significance of ®-1-(Quinolin-8-YL)ethan-1-amine in various fields of research and its potential applications
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
(1R)-1-quinolin-8-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
JNGWMTGFGBBLEE-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=C1N=CC=C2)N |
Kanonische SMILES |
CC(C1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


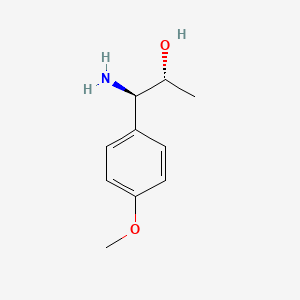

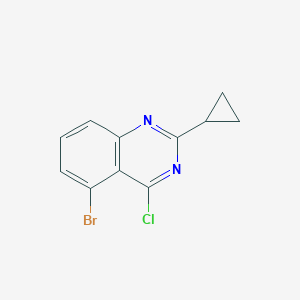
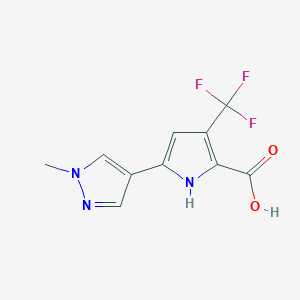
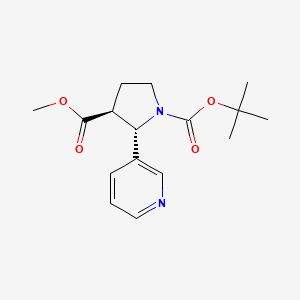
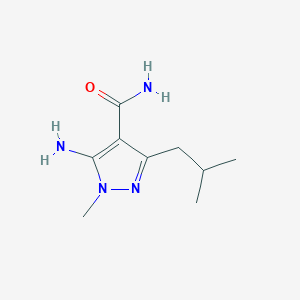
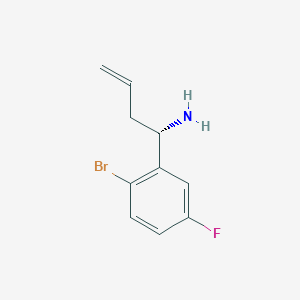
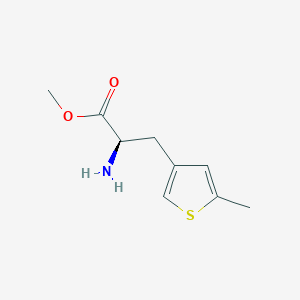
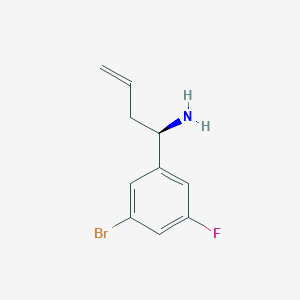
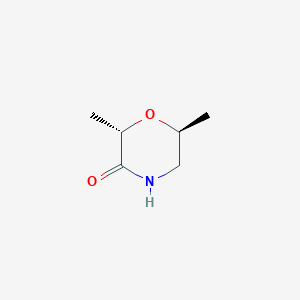
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
